molecular formula C18H18F3N3O3 B2919876 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 2034430-51-6

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No. B2919876
CAS RN: 2034430-51-6
M. Wt: 381.355
InChI Key: NAGCADZAANVKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 381.355. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Synthesis of Pyridazin-3-one and Aminoazopyridine Derivatives: A study by Ibrahim and Behbehani (2014) discusses the synthesis of a novel class of pyridazin-3-one derivatives through reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. These compounds, including 6-acetyl-3-oxopyridazine derivatives, were utilized to afford azolo[1,5-a]pyrimidine derivatives upon further reactions. This synthesis pathway highlights the potential utility of such compounds in medicinal chemistry, particularly in drug discovery and development processes (Ibrahim & Behbehani, 2014).

Mechanism and Kinetic Studies

  • Chemoselective Acetylation of Aminophenol: Research by Magadum and Yadav (2018) on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, provides insight into the synthesis process optimization, mechanism, and kinetics. This study could offer a methodological basis for synthesizing compounds with similar functionalities, indicating the importance of such chemical transformations in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Structural and Functional Analysis

  • Synthesis and Structure Analysis of Pyridazine Analogs: A 2021 study by Sallam et al. detailed the synthesis, structure analysis, and theoretical calculations of a pyridazine analog, highlighting the pharmaceutical significance of heterocyclic compounds like pyridazine derivatives. This research underscores the relevance of such compounds in drug design and development, offering insights into their potential applications based on structural and functional analysis (Sallam et al., 2021).

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c19-18(20,21)13-2-1-3-14(10-13)27-11-16(25)22-8-9-24-17(26)7-6-15(23-24)12-4-5-12/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGCADZAANVKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

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